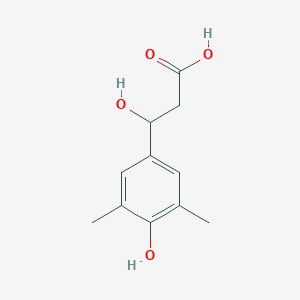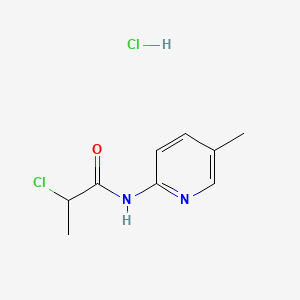
2-chloro-N-(5-methylpyridin-2-yl)propanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.1. This compound is used in various fields of research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methylpyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride can be compared with similar compounds such as:
2-chloro-N-(5-methylpyridin-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(5-methylpyridin-2-yl)butanamide: This compound has a butanamide group, making it slightly larger than the propanamide derivative.
The uniqueness of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H12Cl2N2O |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
2-chloro-N-(5-methylpyridin-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-3-4-8(11-5-6)12-9(13)7(2)10;/h3-5,7H,1-2H3,(H,11,12,13);1H |
Clé InChI |
DRJDCBRSGZQGQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C(C)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



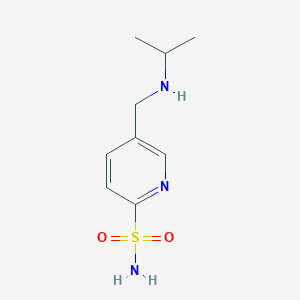
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

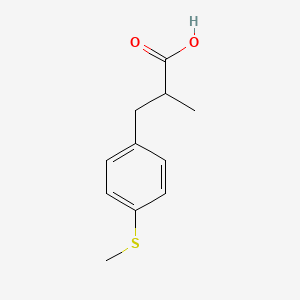
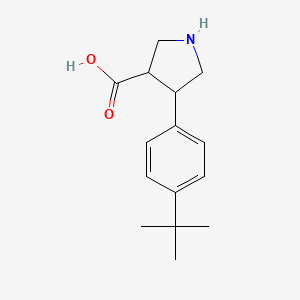
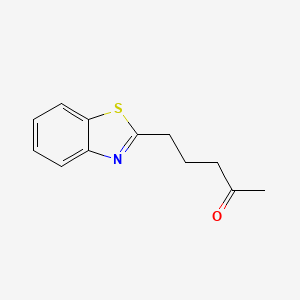

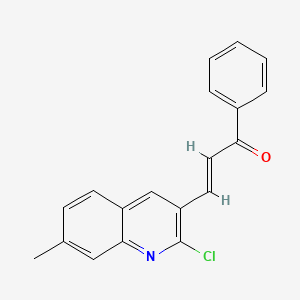

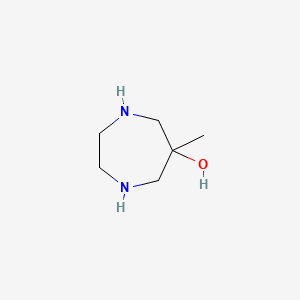
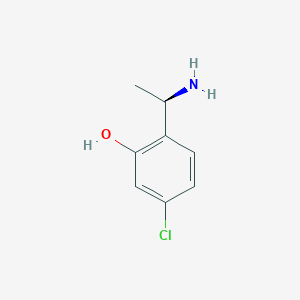
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
